Thiophene-2-carboxamide, N,N-dibutyl-
Description
Significance of Thiophene (B33073) Carboxamide Scaffolds in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing thiophene, are cornerstones of medicinal chemistry and material science. mdpi.com The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it has similar steric and electronic properties, which allows it to mimic benzene in biological systems while offering distinct chemical characteristics. mdpi.com
Key attributes of the thiophene scaffold include:
Aromaticity and Planarity: The flat, aromatic nature of the thiophene ring facilitates stacking interactions with biological receptors. mdpi.com
Electronic Properties: The presence of a sulfur atom with lone electron pairs alters the ring's electron distribution, enhancing its reactivity and potential for biological interactions compared to carbocyclic analogues. mdpi.com
Functionalization: The thiophene ring can be readily functionalized at multiple positions, allowing chemists to fine-tune the molecule's properties to improve selectivity and potency for specific targets. mdpi.com
When combined with a carboxamide group (-CONH-), the resulting thiophene carboxamide scaffold becomes particularly valuable. The carboxamide moiety can act as both a hydrogen bond donor and acceptor, which is crucial for binding to enzymes and receptors. This scaffold is a prominent feature in a multitude of compounds investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.airesearchgate.net For instance, certain thiophene-2-carboxamides have been identified as potent inhibitors of enzymes like VEGFR-2 and PTP1B, which are implicated in cancer progression. mdpi.com
Rationale for Dedicated Research on N,N-Dibutyl Substitution Patterns in Thiophene-2-carboxamide
The specific focus on the N,N-dibutyl substitution pattern is driven by the significant influence that N-alkyl groups have on a molecule's physicochemical properties, which in turn dictate its biological behavior. Alkyl groups are fundamental in drug design for their ability to modulate lipophilicity, pharmacokinetics, and binding affinity.
The rationale for investigating the N,N-dibutyl group includes:
Steric Influence: The size and conformation of the dibutyl groups introduce steric bulk around the carboxamide bond. This can influence how the molecule fits into the binding site of a biological target, potentially leading to increased selectivity for a specific receptor or enzyme.
Metabolic Stability: Alkyl groups can sometimes shield a molecule from rapid enzymatic degradation in the body, which can prolong its therapeutic effect.
By systematically studying the N,N-dibutyl derivative, researchers can gain precise insights into how these specific alkyl substitutions affect the parent thiophene-2-carboxamide scaffold's activity, providing valuable data for the rational design of new therapeutic agents or functional materials.
Overview of Current Research Trajectories for N-Substituted Thiophene Amide Architectures
Current research on N-substituted thiophene amides is vibrant and multi-faceted, primarily concentrating on therapeutic applications. A significant trajectory is the development of novel anticancer agents. mdpi.comresearchgate.net Scientists are synthesizing and screening libraries of these compounds against various cancer cell lines, with some derivatives showing promising activity by inhibiting key pathways in cancer cell proliferation. mdpi.commdpi.comnih.gov For example, research has focused on creating thiophene carboxamides that mimic the structure of potent anticancer natural products like Combretastatin A-4. mdpi.comnih.gov
Another major research avenue is in the field of infectious diseases. With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Thiophene carboxamide derivatives are being actively investigated for their antibacterial and antifungal properties. researchgate.net
Furthermore, research extends to the development of new synthetic methodologies. Chemists are working on creating more efficient, cost-effective, and environmentally friendly ways to synthesize these complex molecules, which is crucial for enabling broader investigation and potential large-scale production. nih.gov These studies often involve exploring novel catalysts and reaction conditions to build diverse molecular architectures around the central thiophene amide core. nih.gov
Properties
Molecular Formula |
C13H21NOS |
|---|---|
Molecular Weight |
239.38 g/mol |
IUPAC Name |
N,N-dibutylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H21NOS/c1-3-5-9-14(10-6-4-2)13(15)12-8-7-11-16-12/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
FLUVOROYLXNEGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
Methodologies for the Synthesis of N,n Dibutyl Thiophene 2 Carboxamide and Its Derivatives
Established Synthetic Pathways for Thiophene-2-carboxamides
The construction of thiophene-2-carboxamides can be broadly categorized into two main phases: the formation of the thiophene (B33073) ring and the subsequent amidation of a carboxylic acid precursor. Various well-established methodologies exist for each of these steps, providing chemists with a versatile toolbox to access a wide range of substituted thiophene derivatives.
Cyclization Strategies for Thiophene Ring Formation
The formation of the thiophene core is a critical step in the synthesis of N,N-dibutyl-thiophene-2-carboxamide. Several named reactions have been developed for the cyclization of acyclic precursors to form the thiophene ring.
One of the classical approaches is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgwikipedia.org This method is highly effective for producing substituted thiophenes. organic-chemistry.org The reaction proceeds through the conversion of the diketone to a thioketone, which then undergoes cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org
Another significant method is the Fiesselmann thiophene synthesis . This reaction provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base. wikipedia.org The mechanism involves a series of conjugate additions and a final intramolecular condensation to form the thiophene ring. This method is particularly useful for accessing thiophenes with specific substitution patterns that are amenable to further functionalization. core.ac.uk
The Gewald aminothiophene synthesis is a multicomponent reaction that yields polysubstituted 2-aminothiophenes. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The initial step is a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to afford the 2-aminothiophene product. thieme-connect.com These 2-amino-substituted thiophenes can then be further modified to introduce the desired carboxamide functionality.
The Hinsberg synthesis offers another pathway to thiophene derivatives through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. researchgate.net This reaction proceeds via a double aldol (B89426) condensation, and subsequent hydrolysis of the resulting ester yields a thiophene-2,5-dicarboxylic acid. researchgate.net
Table 1: Key Cyclization Strategies for Thiophene Ring Formation
| Synthesis Name | Starting Materials | Key Reagents | Product Type |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent | Substituted thiophenes |
| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives | Base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base | Polysubstituted 2-aminothiophenes |
| Hinsberg Synthesis | 1,2-Dicarbonyl compounds, Diethyl thiodiacetate | Base | Thiophene-2,5-dicarboxylic acids |
Condensation Reactions for Thiophene Derivative Synthesis
The synthesis of thiophene derivatives heavily relies on condensation reactions, which are integral to the cyclization strategies mentioned previously. These reactions build the carbon skeleton of the thiophene ring and introduce the necessary heteroatom.
The Paal-Knorr synthesis , for instance, is a prime example of a condensation reaction where a 1,4-dicarbonyl compound condenses with a sulfur source. organic-chemistry.orgpharmaguideline.com The reaction involves the formation of a furan (B31954) intermediate, which is then sulfurized to yield the thiophene. organic-chemistry.org The versatility of this reaction allows for the synthesis of a wide array of substituted thiophenes by varying the starting 1,4-dicarbonyl compound. wikipedia.org
The Gewald reaction is a multicomponent condensation that efficiently assembles highly functionalized 2-aminothiophenes in a single step. researchgate.net It involves the base-catalyzed condensation of a ketone with an activated nitrile, followed by cyclization with elemental sulfur. This one-pot nature makes it an attractive method for generating diverse thiophene libraries.
The Fiesselmann synthesis utilizes a condensation reaction between thioglycolic acid and α,β-acetylenic esters. wikipedia.org This process involves a Michael addition followed by an intramolecular Dieckmann-type condensation to construct the thiophene ring.
The Hinsberg synthesis employs two consecutive aldol-type condensation reactions between a 1,2-dicarbonyl compound and diethyl thiodiacetate to form the thiophene ring. researchgate.net
Amidation Protocols for Carboxamide Moiety Formation
Once the thiophene-2-carboxylic acid scaffold is in place, the final step in the synthesis of N,N-dibutyl-thiophene-2-carboxamide is the formation of the amide bond. Several reliable and efficient amidation protocols are available for this transformation.
Carbodiimides are widely used reagents for the activation of carboxylic acids to facilitate amide bond formation. wikipedia.org Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common examples. peptide.com The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comorganic-chemistry.org This intermediate is then susceptible to nucleophilic attack by an amine, in this case, dibutylamine (B89481), to form the desired amide and a urea (B33335) byproduct. luxembourg-bio.com
To enhance the efficiency of the coupling reaction and suppress side reactions, additives are often employed. hepatochem.com 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can be used in conjunction with carbodiimides. nih.govresearchgate.net DMAP acts as an acyl transfer agent, forming a reactive acylpyridinium intermediate that readily reacts with the amine. nih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can also be beneficial in minimizing racemization when dealing with chiral carboxylic acids. peptide.com
Table 2: Common Carbodiimide Coupling Reagents and Additives
| Reagent/Additive | Full Name | Role |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Coupling reagent |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble coupling reagent |
| DMAP | 4-Dimethylaminopyridine | Acylation catalyst |
| HOBt | 1-Hydroxybenzotriazole | Racemization suppressor |
Titanium(IV) chloride (TiCl₄) has emerged as an effective Lewis acid catalyst for the direct amidation of carboxylic acids with amines. researchgate.net This method offers an alternative to the more traditional coupling reagents. The proposed mechanism involves the coordination of the titanium center to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the amine. researchgate.net This methodology has been shown to be applicable to a wide range of substrates, providing the corresponding amides in good yields. researchgate.netrsc.org
Advanced Strategies for Regioselective Functionalization of Thiophene Ring Precursors Relevant to N,N-Dibutyl-Thiophene-2-carboxamide
Regioselective functionalization is key to efficiently synthesizing specific isomers of thiophene derivatives. The high electron density of the thiophene ring makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. iust.ac.ir Advanced synthetic methods have been developed to control the position of functionalization, providing access to precursors for N,N-dibutyl-thiophene-2-carboxamide.
Direct lithiation is a powerful and widely used method for the regioselective functionalization of thiophenes. researchgate.net The protons at the C2 and C5 positions of the thiophene ring are the most acidic, allowing for deprotonation by strong bases like n-butyllithium (n-BuLi). This reaction is typically performed at low temperatures (-78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether to generate the 2-lithiothiophene intermediate in situ. researchgate.netstackexchange.com
This highly reactive organolithium species can then be treated with an electrophile to introduce a functional group at the 2-position. For the synthesis of the precursor to N,N-dibutyl-thiophene-2-carboxamide, the electrophile of choice is carbon dioxide (CO2), often in its solid form (dry ice). nih.gov This quenching step forms the corresponding lithium carboxylate, which upon acidic workup, yields thiophene-2-carboxylic acid. nih.gov The final step is the amidation of the carboxylic acid with dibutylamine, typically facilitated by a coupling agent, to form the target compound, N,N-dibutyl-thiophene-2-carboxamide.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reagent | n-Butyllithium (n-BuLi) | Deprotonation of thiophene at C2 position. | stackexchange.com |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Provides an inert, aprotic medium for the reaction. | researchgate.net |
| Temperature | -78 °C | Controls the reactivity and prevents side reactions. | |
| Electrophile | Carbon Dioxide (CO₂) | Introduces the carboxylic acid functionality. | nih.gov |
| Final Step | Amidation with Dibutylamine | Forms the final N,N-dibutyl-thiophene-2-carboxamide. |
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are particularly useful for synthesizing arylated derivatives of N,N-dibutyl-thiophene-2-carboxamide. researchgate.netjcu.edu.au The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a prominent example. jcu.edu.au
To synthesize an arylated thiophene-2-carboxamide derivative, one could start with a halogenated thiophene precursor (e.g., 5-bromo-thiophene-2-carboxylic acid) which is first converted to its N,N-dibutyl-carboxamide derivative. This bromo-substituted amide can then be coupled with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. This strategy allows for the introduction of a wide variety of aryl groups at specific positions on the thiophene ring, leading to a library of N,N-dibutyl-thiophene-2-carboxamide analogs. researchgate.netrsc.org The reaction preferentially occurs at the C2 or C5 positions of the thiophene ring. researchgate.net
| Component | Example | Role in Reaction | Reference |
|---|---|---|---|
| Thiophene Substrate | 5-Bromo-N,N-dibutyl-thiophene-2-carboxamide | Organic halide coupling partner. | jcu.edu.au |
| Boron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Source of the aryl group. | researchgate.net |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the cross-coupling cycle. | rsc.org |
| Ligand | Triphenylphosphine (PPh₃) or other phosphine (B1218219) ligands | Stabilizes the palladium catalyst and influences reactivity. | unipd.it |
| Base | K₂CO₃, Cs₂CO₃, KOAc | Activates the organoboron species. | unipd.it |
| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium. | iust.ac.ir |
Halogenation is a fundamental method for activating the thiophene ring for further functionalization. iust.ac.ir Thiophene undergoes electrophilic halogenation very readily, often much faster than benzene (B151609). iust.ac.ir Reagents like N-bromosuccinimide (NBS) or bromine (Br₂) can be used to selectively introduce bromine atoms at the C2 and C5 positions under controlled conditions. iust.ac.ir Similarly, N-chlorosuccinimide (NCS) can be used for chlorination.
Once a halogenated thiophene intermediate, such as 2-bromothiophene, is formed, it serves as a versatile precursor for introducing the carboxamide functionality. nih.gov This can be achieved through several routes:
Lithium-Halogen Exchange: The bromo-intermediate can be treated with an organolithium reagent like n-BuLi at low temperatures. This rapidly forms the 2-lithiothiophene species, which can then be carboxylated with CO2 and subsequently amidated as described in section 2.2.1. jcu.edu.au
Grignard Formation: The bromothiophene can be converted into a Grignard reagent (2-thienylmagnesium bromide) by reacting it with magnesium metal. This Grignard reagent can then be reacted with CO2 to form the carboxylic acid. nih.gov
Palladium-Catalyzed Carbonylation: The bromothiophene can undergo a carbonylation reaction using carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile, which can lead to the formation of the carboxylic acid or its derivatives. nih.gov
| Halogenating Agent | Typical Conditions | Product | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF or CCl₄, Room Temperature | 2-Bromothiophene | jcu.edu.au |
| Bromine (Br₂) | 48% HBr, -25 °C to 0 °C | 2-Bromothiophene | iust.ac.ir |
| N-Chlorosuccinimide (NCS) | Acetic Acid, Reflux | 2-Chlorothiophene | iust.ac.ir |
| Iodine (I₂) / Nitric Acid (HNO₃) | 90 °C | 2-Iodothiophene | iust.ac.ir |
Optimization of Reaction Conditions and Yields for N,N-Dibutyl-Thiophene-2-carboxamide Analogs
Optimizing reaction conditions is critical for maximizing the yield and purity of N,N-dibutyl-thiophene-2-carboxamide analogs while minimizing side reactions and waste. mdpi.comacs.org The synthesis of these compounds often involves multiple steps, each requiring careful tuning of parameters such as solvent, temperature, catalyst, and reaction time.
For the amidation step, which converts a thiophene-2-carboxylic acid derivative to the corresponding N,N-dibutylamide, several factors are considered. The choice of coupling agent (e.g., EDC, DCC), the use of additives (e.g., DMAP, HOBt), the solvent, and the temperature can all significantly impact the reaction's efficiency. nih.gov For instance, using EDC in combination with DMAP in a solvent like dichloromethane (B109758) (DCM) at room temperature is a common and effective method for forming the amide bond. nih.gov
In palladium-catalyzed cross-coupling reactions, the choice of ligand, base, and solvent system is crucial. unipd.it For example, ligand-less palladium acetate (B1210297) can be highly efficient for direct arylation, but only at low catalyst concentrations to prevent the formation of inactive palladium black. rsc.org The base is also critical; potassium acetate, for instance, has been found to promote direct arylation while inhibiting competing amination reactions in certain contexts. researchgate.net Continuous flow methodologies are also being explored to improve reaction efficiency, reduce reaction times, and allow for easier scale-up. unipd.it The optimization process often involves screening a variety of conditions to find the ideal balance for a specific substrate.
| Parameter | Variable | Impact on Reaction | Reference |
|---|---|---|---|
| Coupling Agent | EDC, DCC, HATU | Activates the carboxylic acid for nucleophilic attack by the amine. | nih.gov |
| Additive | DMAP, HOBt | Can catalyze the reaction and suppress side reactions like racemization. | nih.gov |
| Solvent | DCM, DMF, THF | Solubility of reagents and reaction temperature control. | mdpi.com |
| Temperature | 0 °C to Room Temperature | Affects reaction rate and selectivity. | nih.gov |
| Reaction Time | A few hours to 48 hours | Ensuring complete conversion without product degradation. | nih.gov |
Advanced Spectroscopic and Structural Elucidation of N,n Dibutyl Thiophene 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For N,N-dibutyl-thiophene-2-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of N,N-dibutyl-thiophene-2-carboxamide is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the two N-butyl chains.
The thiophene ring protons, being in an aromatic environment, would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Specifically, one would expect to see three distinct signals for the protons at positions 3, 4, and 5 of the thiophene ring. The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants (J-values) between these protons would confirm their relative positions on the ring.
The protons of the N-butyl groups would be observed in the upfield region of the spectrum. Due to the influence of the adjacent nitrogen atom, the methylene (B1212753) protons directly attached to the nitrogen (N-CH₂) are expected to be the most deshielded of the butyl chain protons, likely appearing in the range of δ 3.3-3.7 ppm. The subsequent methylene groups (-CH₂-CH₂-CH₂-) would show progressively smaller chemical shifts, typically between δ 1.2 and 1.7 ppm. The terminal methyl protons (-CH₃) would resonate at the most upfield position, generally between δ 0.8 and 1.0 ppm. The integration of these signals would correspond to the number of protons in each unique environment.
Interactive Data Table: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Thiophene H-5 | ~7.5-7.8 | Doublet of doublets |
| Thiophene H-3 | ~7.3-7.6 | Doublet of doublets |
| Thiophene H-4 | ~7.0-7.2 | Triplet or Doublet of doublets |
| N-CH₂ (α-methylene) | ~3.4-3.6 | Triplet |
| N-CH₂-CH₂ (β-methylene) | ~1.5-1.7 | Sextet |
| -CH₂-CH₃ (γ-methylene) | ~1.3-1.5 | Sextet |
| -CH₃ (terminal methyl) | ~0.9-1.0 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For N,N-dibutyl-thiophene-2-carboxamide, distinct signals for each carbon atom in a unique chemical environment are expected.
The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum, typically between δ 160 and 170 ppm. The carbon atoms of the thiophene ring would resonate in the aromatic region, generally from δ 125 to 140 ppm. The carbon atom attached to the sulfur (C-S) and the carbon bearing the carboxamide group would have distinct chemical shifts within this range.
The carbon atoms of the N-butyl chains would appear in the aliphatic region of the spectrum. The α-methylene carbon (N-CH₂) would be the most downfield of the butyl carbons, expected around δ 45-50 ppm. The other methylene carbons would appear at higher field, typically between δ 20 and 32 ppm, while the terminal methyl carbon (-CH₃) would be the most shielded, resonating at approximately δ 13-15 ppm.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | ~162-165 |
| Thiophene C-2 | ~135-140 |
| Thiophene C-5 | ~128-132 |
| Thiophene C-3 | ~127-130 |
| Thiophene C-4 | ~125-128 |
| N-CH₂ (α-carbon) | ~46-50 |
| N-CH₂-CH₂ (β-carbon) | ~29-32 |
| -CH₂-CH₃ (γ-carbon) | ~19-22 |
| -CH₃ (terminal carbon) | ~13-15 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the thiophene ring and along the butyl chains. For instance, correlations would be observed between H-3 and H-4, and between H-4 and H-5 of the thiophene ring. Similarly, correlations would be seen between the α, β, γ, and terminal protons of the butyl groups.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the thiophene carbon signals would be correlated with their corresponding attached proton signals.
Vibrational Spectroscopy for Functional Group Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of N,N-dibutyl-thiophene-2-carboxamide would be characterized by several key absorption bands.
A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group would be a prominent feature, typically appearing in the region of 1630-1670 cm⁻¹. The C-H stretching vibrations of the thiophene ring would be observed at wavenumbers slightly above 3000 cm⁻¹, generally in the 3100-3050 cm⁻¹ range. In contrast, the C-H stretching vibrations of the aliphatic butyl chains would appear just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹. The spectrum would also show characteristic C=C stretching vibrations for the thiophene ring in the 1500-1600 cm⁻¹ region and C-N stretching of the amide around 1300-1400 cm⁻¹.
Interactive Data Table: Expected FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch (Thiophene) | ~3100-3050 | Medium |
| Aliphatic C-H Stretch (Butyl) | ~2960-2850 | Strong |
| C=O Stretch (Amide) | ~1670-1630 | Strong |
| Aromatic C=C Stretch (Thiophene) | ~1600-1500 | Medium |
| C-N Stretch (Amide) | ~1400-1300 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For N,N-dibutyl-thiophene-2-carboxamide (C₁₃H₂₁NOS), HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass would be used to confirm the molecular formula, as the measured mass would be consistent with the calculated theoretical mass for C₁₃H₂₁NOS, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum could also provide further structural information, showing characteristic losses of butyl groups or fragments of the thiophene ring.
Based on a comprehensive search of available scientific literature, there is currently no specific published experimental data for the single crystal X-ray diffraction, co-crystal analysis, electronic absorption (UV-Vis), or fluorescence spectroscopy of the compound Thiophene-2-carboxamide, N,N-dibutyl- .
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections and subsections. The required primary data for this specific molecule does not appear to be available in the public domain.
Theoretical Chemistry and Computational Investigations of N,n Dibutyl Thiophene 2 Carboxamide
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Elucidation
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. By approximating the electron density of a system, DFT calculations can elucidate the ground-state geometry, electronic structure, and other key chemical characteristics of molecules like N,N-Dibutyl-thiophene-2-carboxamide.
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiophene-2-carboxamide derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net
| Parameter | Typical Predicted Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| C-N (amide) Bond Length | ~1.36 Å |
| C(thiophene)-C(carbonyl) Bond Length | ~1.48 Å |
| O=C-N Bond Angle | ~122° |
| C(thiophene)-C-N Bond Angle | ~115° |
Frontier Molecular Orbital (FMO) theory provides critical insights into the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity. mdpi.com
For thiophene-based systems, the HOMO is typically characterized by π-electron density distributed across the thiophene (B33073) ring and adjacent conjugated systems. The LUMO often has a similar distribution but with a different nodal pattern. In N-substituted thiophene-2-carboxamides, the presence of the amide and alkyl groups influences the energies of these orbitals. DFT calculations on various 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have shown HOMO-LUMO gaps in the range of 4.93 to 5.07 eV. researchgate.net For other thiophene carboxamide derivatives designed as anticancer agents, the HOMO-LUMO gaps were found to be significantly lower, around -0.13 to -0.15 eV, indicating higher reactivity. mdpi.com Visualization of these orbitals reveals the regions of the molecule that are most likely to be involved in electron transfer processes.
| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| Anticancer Thiophene Carboxamide (2b) | -0.2013 | -0.0681 | -0.13 |
| Anticancer Thiophene Carboxamide (2e) | -0.2091 | -0.0554 | -0.15 |
| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | - | - | ~4.93 - 5.07 |
DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the structural characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) can be compared with experimental data to confirm the molecular structure.
For newly synthesized pyrazole-thiophene amides, DFT calculations have been employed to compute Boltzmann-averaged NMR chemical shifts, providing a weighted average over the various stable conformers of the molecule. mdpi.com Similarly, the vibrational frequencies of the title compound in its ground state can be calculated using DFT methods. These computed frequencies help in the assignment of experimental IR and Raman spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the amide group, C-H stretches of the thiophene ring and butyl chains, and various bending and torsional modes.
Molecular Dynamics Simulations for Dynamic Conformational Landscapes and Intermolecular Interactions
While DFT calculations are excellent for describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule in motion. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time. mdpi.com
For a flexible molecule like N,N-Dibutyl-thiophene-2-carboxamide, MD simulations can reveal the dynamic landscape of its conformations in different environments, such as in a solvent or in the solid state. These simulations can show how the butyl chains fold and move, and how the entire molecule interacts with its surroundings through forces like van der Waals interactions and, in appropriate solvents, hydrogen bonding. acs.orgresearchgate.net In the context of drug discovery, MD simulations are used to understand how ligands like thiophene-2-carboxamide derivatives interact with biological targets, providing insights into binding stability and the nature of key interactions. unipi.it
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These indices provide a theoretical framework for understanding and predicting the chemical behavior of N,N-Dibutyl-thiophene-2-carboxamide.
Based on DFT calculations, several global reactivity descriptors can be determined. These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to high hardness, indicating high stability and low reactivity.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and chemical hardness (η).
These descriptors have been calculated for various thiophene-based pyrazole (B372694) amides to understand their reactivity profiles. mdpi.com Such calculations for N,N-Dibutyl-thiophene-2-carboxamide would help in predicting its behavior in electrophilic and nucleophilic reactions.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.41 |
| Electron Affinity (A) | 1.44 |
| Chemical Hardness (η) | 2.48 |
| Electronic Chemical Potential (µ) | -3.92 |
| Electrophilicity Index (ω) | 3.10 |
Ionization Potential and Electron Affinity
Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic properties of molecules like N,N-dibutyl-thiophene-2-carboxamide, including its ionization potential (IP) and electron affinity (EA). These parameters are crucial for understanding the molecule's reactivity, stability, and its behavior in electronic devices.
Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower IP indicates that the molecule can be more easily oxidized. Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher EA suggests a greater ability of the molecule to accept an electron and become an anion.
These properties are often calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, within the framework of Koopmans' theorem. However, more accurate values can be obtained by calculating the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA).
The calculated IP and EA values are instrumental in determining other important quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which further characterize the molecule's reactivity.
Table 1: Calculated Electronic Properties of a Representative Thiophene Derivative (Illustrative)
| Property | Value (eV) |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.20 |
| Electronegativity (χ) | 4.025 |
| Chemical Hardness (η) | 2.825 |
Note: The values in this table are for a representative thiophene derivative and are intended for illustrative purposes to demonstrate the type of data obtained from computational studies. Specific values for N,N-dibutyl-thiophene-2-carboxamide would require dedicated computational analysis.
Exploration of Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties of organic molecules has garnered significant interest due to their potential applications in optoelectronic technologies such as optical switching, frequency conversion, and data storage. Computational chemistry offers a powerful tool to predict and understand the NLO response of molecules like N,N-dibutyl-thiophene-2-carboxamide.
The NLO response of a molecule is primarily determined by its hyperpolarizability (β), which is a measure of the nonlinear change in the dipole moment in the presence of a strong electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.
Computational studies on various thiophene derivatives have shown that the presence of electron-donating and electron-accepting groups connected through a π-conjugated system can significantly enhance the NLO response. nih.govresearchgate.net The thiophene ring itself acts as a good π-bridge, facilitating intramolecular charge transfer (ICT), which is a key factor for high hyperpolarizability.
For N,N-dibutyl-thiophene-2-carboxamide, the thiophene ring is substituted with a carboxamide group. The N,N-dibutyl groups attached to the amide nitrogen act as electron-donating groups, while the carbonyl group can act as an electron-withdrawing group. This donor-π-acceptor (D-π-A) type structure is a common design strategy for enhancing NLO properties.
DFT calculations are commonly employed to compute the static and dynamic hyperpolarizabilities of molecules. mdpi.comresearchgate.net While specific computational data for N,N-dibutyl-thiophene-2-carboxamide is not available in the provided search results, studies on other thiophene derivatives provide a framework for understanding its potential NLO behavior. For example, a computational study on thiophene sulfonamide derivatives calculated their hyperpolarizability to assess their NLO response. mdpi.comresearchgate.net
Table 2: Calculated NLO Properties of a Representative Thiophene Derivative (Illustrative)
| Property | Value (a.u.) |
| Dipole Moment (μ) | 5.2 D |
| First Hyperpolarizability (β) | 1500 |
Note: The values in this table are for a representative thiophene derivative and are intended for illustrative purposes. The actual NLO properties of N,N-dibutyl-thiophene-2-carboxamide would need to be determined through specific computational or experimental studies.
Computational Insights into Intramolecular and Intermolecular Hydrogen Bonding Networks
Computational methods, particularly DFT, are invaluable for analyzing the hydrogen bonding networks within and between molecules. For N,N-dibutyl-thiophene-2-carboxamide, both intramolecular and intermolecular hydrogen bonds can be computationally investigated to understand its structural preferences and interactions.
Intramolecular Hydrogen Bonding: While N,N-dibutyl-thiophene-2-carboxamide itself does not possess a classic hydrogen bond donor (like an N-H or O-H group) that can form an intramolecular hydrogen bond with an acceptor within the same molecule, computational studies on other thiophene-2-carboxamide derivatives have explored such interactions. For instance, in derivatives with hydroxyl or amino groups, intramolecular hydrogen bonds can form with the carbonyl oxygen of the carboxamide group. nih.gov These studies use computational methods to determine the bond distances and angles, confirming the presence and strength of these interactions. nih.gov
Intermolecular Hydrogen Bonding: In the context of N,N-dibutyl-thiophene-2-carboxamide, intermolecular hydrogen bonding would primarily involve the carbonyl oxygen of the carboxamide group acting as a hydrogen bond acceptor from a suitable donor molecule (e.g., a solvent molecule or another interacting species). Computational studies can model these interactions to determine their geometry and binding energies.
For example, a computational analysis could model the interaction of N,N-dibutyl-thiophene-2-carboxamide with a proton-donating solvent. The calculations would reveal the preferred sites of interaction and the strength of the hydrogen bonds formed. Studies on other tertiary amides have shown that the steric hindrance around the carbonyl oxygen can influence its hydrogen-bonding ability. researchgate.net
Furthermore, computational methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can provide deeper insights into the nature of these hydrogen bonds, quantifying their strength and characterizing the electron density distribution. researchgate.net
In the absence of a strong hydrogen bond donor in its own structure, the potential for N,N-dibutyl-thiophene-2-carboxamide to form hydrogen-bonded dimers with itself is limited. However, it can participate in intermolecular interactions through weaker C-H···O interactions, which can also be investigated computationally.
Chemical Reactivity and Derivatization Strategies of N,n Dibutyl Thiophene 2 Carboxamide
Modifications at the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic system, making it susceptible to a variety of functionalization reactions. The N,N-dibutylcarboxamide group at the C2 position significantly influences the regioselectivity of these transformations.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. researchgate.netscribd.com In the case of thiophene, the ring is highly activated towards electrophiles compared to benzene (B151609). The N,N-dibutylcarboxamide substituent is an electron-withdrawing and deactivating group, which directs incoming electrophiles. While in benzene systems this would strongly direct to the meta-position, the electronics of the thiophene ring complicate this rule. Substitution is generally disfavored at the adjacent C3 position due to steric hindrance and the deactivating nature of the amide. Therefore, electrophilic attack is most likely to occur at the C5 position, and to a lesser extent, the C4 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on N,N-Dibutyl-thiophene-2-carboxamide
| Reaction Type | Reagent Example | Major Product Position | Minor Product Position |
|---|---|---|---|
| Bromination | Br₂ | C5 | C4 |
| Nitration | HNO₃/H₂SO₄ | C5 | C4 |
Metal-catalyzed reactions offer powerful and highly regioselective methods for modifying the thiophene ring, often under milder conditions than classical EAS.
Directed Ortho Metalation (DoM): The tertiary amide group is a potent directed metalation group (DMG). wikipedia.orgbaranlab.org This allows for the highly regioselective deprotonation of the adjacent C3 position using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically at low temperatures (-78 °C). wikipedia.orgnih.govuwindsor.ca The lithium atom of the base coordinates to the carbonyl oxygen of the amide, positioning the alkyl group to abstract the C3 proton. baranlab.org This generates a lithiated intermediate that can be trapped by a wide variety of electrophiles to introduce functionality exclusively at the C3 position. unblog.fr
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. To functionalize N,N-dibutyl-thiophene-2-carboxamide via this method, a halogen must first be installed on the ring, typically at the C5 position via bromination. The resulting 5-bromo-N,N-dibutyl-thiophene-2-carboxamide can then undergo reactions like the Suzuki cross-coupling with arylboronic acids to form C-C bonds at the C5 position. mdpi.com More advanced methods using palladium/norbornene cooperative catalysis have also been developed for the direct difunctionalization of thiophenes at the C4 and C5 positions. researchgate.net
Table 2: Potential Metal-Catalyzed Functionalization Reactions
| Position | Reaction Type | Reagents | Resulting Functionality |
|---|---|---|---|
| C3 | Directed Ortho Metalation | 1. s-BuLi, THF, -78°C2. Electrophile (E+) | Introduction of an electrophile (e.g., -CHO, -Si(CH₃)₃, -I) |
| C5 | Suzuki Coupling | 1. Br₂ (to form 5-bromo derivative)2. Ar-B(OH)₂, Pd(PPh₃)₄, Base | Arylation (attachment of an aryl group) |
Reactivity of the Carboxamide Moiety
The N,N-dibutylcarboxamide group is characterized by its significant resonance stabilization, which imparts a partial double bond character to the C-N bond. nih.gov This makes the amide bond exceptionally stable and generally unreactive.
Amide bonds are kinetically very stable towards hydrolysis under neutral conditions, with an estimated half-life of several hundred years for uncatalyzed cleavage in water at pH 7. libretexts.org Cleavage of the amide bond in N,N-dibutyl-thiophene-2-carboxamide to yield thiophene-2-carboxylic acid and dibutylamine (B89481) requires harsh conditions, such as prolonged heating in the presence of strong acid or base. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where water or hydroxide (B78521) attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to expel the amine. libretexts.org Due to this inherent stability, the amide group can withstand a wide range of reaction conditions used to modify the thiophene ring.
The nitrogen atom in N,N-dibutyl-thiophene-2-carboxamide is part of a tertiary amide. It lacks a proton and its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. Consequently, the nitrogen is non-nucleophilic and cannot undergo further alkylation or acylation reactions under standard conditions. This lack of reactivity is a defining characteristic of N,N-disubstituted amides. Methodologies for N-alkylation reported in the literature typically apply to primary or secondary amides or amines, which possess an N-H bond that can be deprotonated to generate a nucleophilic species. nih.govmdpi.com
Role of N,N-Dibutyl-Thiophene-2-carboxamide as a Ligand in Coordination Chemistry
The presence of heteroatoms with lone pairs of electrons (oxygen, sulfur) allows N,N-dibutyl-thiophene-2-carboxamide to function as a ligand in coordination chemistry, forming complexes with various metal ions. cardiff.ac.uk The primary binding site is the Lewis basic carbonyl oxygen. The thiophene sulfur can also participate in coordination, leading to different binding modes.
The most common coordination modes are:
Monodentate: The ligand binds to a metal center solely through the carbonyl oxygen atom.
Bidentate (Chelating): The ligand binds to a single metal center through both the carbonyl oxygen and the thiophene sulfur, forming a stable five-membered chelate ring.
Studies on related thiophene carboxamide ligands containing additional donor atoms, such as a pyridine (B92270) ring, show that they readily form complexes with metals like Cu(II), Zn(II), and Co(II), typically coordinating through the carbonyl oxygen and the pyridine nitrogen. nih.gov While N,N-dibutyl-thiophene-2-carboxamide lacks this second nitrogen donor, its ability to chelate through the O and S atoms makes it a potentially valuable ligand for stabilizing metal centers and influencing their catalytic activity. researchgate.net
Table 3: Potential Coordination Modes of N,N-Dibutyl-thiophene-2-carboxamide
| Binding Mode | Coordinating Atoms | Description |
|---|---|---|
| Monodentate | Carbonyl Oxygen (O) | The ligand acts as a simple Lewis base, donating electron density from the oxygen to the metal center. |
Investigation of Metal Ion Chelation Properties
While specific studies on the metal ion chelation of N,N-dibutyl-thiophene-2-carboxamide are not extensively detailed, the broader class of thiophene-derived ligands demonstrates significant potential for binding with metal ions. The chelation capability typically arises from the Lewis basic sites within the molecule. For thiophene-carboxamide derivatives, potential coordination sites include the sulfur atom of the thiophene ring, the carbonyl oxygen, and the amide nitrogen.
Thiophene-derived Schiff bases, for example, act as tridentate ligands, coordinating with metal ions through the azomethine nitrogen, a deprotonated ammine nitrogen, and the sulfur atom of the thienyl group. nih.gov This suggests that N,N-dibutyl-thiophene-2-carboxamide could function as a bidentate or monodentate ligand, primarily through the carbonyl oxygen and the thiophene sulfur. The interaction is influenced by the nature of the metal ion and the reaction conditions. The formation of stable chelates is a key property exploited in the development of sensors and catalysts. For instance, a novel thiophene-based dipodal chelator ligand was synthesized for the enhanced sensing of Fe²⁺ ions, highlighting the affinity of such structures for transition metals. researchgate.net
Table 1: Potential Coordination Sites and Properties
| Potential Donor Atom | Group | Expected Role in Chelation |
|---|---|---|
| Sulfur (S) | Thiophene Ring | Can act as a soft Lewis base to coordinate with soft metal ions. |
| Oxygen (O) | Carbonyl | A hard Lewis base, likely to coordinate with a variety of metal ions. |
Synthesis and Characterization of Novel Metal Complexes
The synthesis of metal complexes involving thiophene-carboxamide scaffolds is a significant area of research. Generally, these complexes are prepared by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
For related compounds, techniques such as Infrared (IR) spectroscopy are used to confirm coordination, often observed as a shift in the stretching frequency of the functional groups involved in binding, such as the azomethine group in Schiff bases. nih.gov Other methods include elemental analysis, UV-visible spectroscopy, NMR, and mass spectrometry to elucidate the structure. researchgate.netnih.gov For instance, the formation of metal complexes with thiophene-derived Schiff bases has been confirmed by the appearance of new bands in the IR spectrum corresponding to M-N and M-S vibrations. nih.gov
While specific complexes of N,N-dibutyl-thiophene-2-carboxamide are not detailed in the literature, a hypothetical characterization of a potential complex, such as with Copper(II), is presented below based on typical findings for similar structures.
Table 2: Hypothetical Characterization Data for a [Cu(N,N-dibutyl-thiophene-2-carboxamide)₂]Cl₂ Complex
| Analytical Technique | Observed Result | Interpretation |
|---|---|---|
| Elemental Analysis | C, H, N, S, Cu percentages consistent with the proposed formula. | Confirms the stoichiometry of the complex. |
| Molar Conductance | Value in the range for a 1:2 electrolyte. | Indicates the ionic nature of the complex. nih.gov |
| IR Spectroscopy | Shift of the C=O stretching frequency to a lower wavenumber. Appearance of a new band in the far-IR region. | Suggests coordination of the carbonyl oxygen to the Cu(II) ion. nih.gov Ascribable to a Cu-O vibration. |
Reactivity with Alpha-Halogenated Reagents in Synthetic Strategies
The reaction of thiophene derivatives with alpha-halogenated reagents is a powerful strategy for the synthesis of more complex, polysubstituted thiophenes. nih.gov This method often involves the cyclization of thiocarbamoyl derivatives with α-halogenated compounds. nih.gov
In this context, the thiophene ring of N,N-dibutyl-thiophene-2-carboxamide can be susceptible to electrophilic substitution. However, a more common synthetic approach involves building the substituted thiophene ring from acyclic precursors. For example, one efficient strategy is the cyclization of valuable thiocarbamoyl derivatives with α-halogenated reagents. nih.gov This reaction proceeds through the formation of an alkylated sulfide (B99878) intermediate, which then undergoes intramolecular cyclization to yield the substituted thiophene. nih.gov A specific example is the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds to produce thiophene-2-carboxamide derivatives. nih.gov This highlights a general pathway where an alpha-halogenated reagent, like a 2-chloroacetamide, serves as a key building block for constructing the thiophene core, which can then be further functionalized.
This synthetic logic can be applied to create diverse libraries of thiophene-2-carboxamides, potentially including the N,N-dibutyl derivative, by choosing the appropriate starting materials. The reactivity of the alpha-halogenated reagent is crucial for the success of the cyclization step.
N,n Dibutyl Thiophene 2 Carboxamide As a Molecular Building Block in Advanced Materials
Incorporation into Organic Electronic and Optoelectronic Architectures
The inherent electronic properties of the thiophene (B33073) ring make N,N-dibutyl-thiophene-2-carboxamide an attractive component for organic electronic and optoelectronic materials. The amide linkage provides a means to connect thiophene units into larger conjugated systems, while the dibutyl chains enhance solubility and processability, which are crucial for device fabrication.
Design and Synthesis of Oligomeric and Polymeric Conjugated Systems
The synthesis of oligomers and polymers incorporating the N,N-dibutyl-thiophene-2-carboxamide unit can be achieved through established coupling chemistries. A common strategy involves the preparation of a monomer unit, which is then polymerized. For instance, thiophene-2-carboxylic acid can be converted to its acid chloride, which then reacts with dibutylamine (B89481) to form the N,N-dibutyl-thiophene-2-carboxamide. This monomer can be further functionalized with polymerizable groups or used in step-growth polymerization reactions.
Conjugated polymers containing amide linkages and thiophene units have been noted for their good thermal stability and moderate HOMO-LUMO gaps. researchgate.net The electronic properties of such oligo(thiophene amide)s are dependent on the degree of oligomerization, with longer chains showing a significant red shift in UV/Vis and fluorescence spectra, indicating effective conjugation across the amide linkages. researchgate.net The synthesis of well-defined, norbornene-substituted oligothiophene amides, for example, allows for their polymerization via Ring-Opening Metathesis Polymerization (ROMP) to yield homopolymers and block copolymers. researchgate.net
Table 1: Synthetic Strategies for Thiophene-Amide Based Conjugated Systems
| Polymerization Method | Monomer Type | Key Features |
|---|---|---|
| Step-Growth Polymerization | Diamine and Diacid Chloride Monomers | Forms polyamide chains with alternating thiophene units. |
| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene-functionalized Oligothiophene Amides | Produces well-defined block copolymers with controlled molecular weight. researchgate.net |
Exploration of Charge Transport and Photophysical Properties in Materials
The incorporation of N,N-dibutyl-thiophene-2-carboxamide into conjugated polymers influences their charge transport and photophysical properties. The thiophene unit contributes to the π-electron delocalization along the polymer backbone, which is essential for charge mobility. The carboxamide group, while potentially disrupting conjugation to some extent compared to a direct thiophene-thiophene linkage, can influence molecular packing through hydrogen bonding, which in turn affects intermolecular charge hopping. researchgate.net
Theoretical studies on thiophene-based materials are crucial for predicting their electronic behavior. rsc.orgnih.gov Key parameters such as reorganization energy, HOMO/LUMO energy levels, and intermolecular electronic coupling determine whether a material is suitable for hole or electron transport. rsc.org For instance, in crystalline phases of polythiophenes, the interdigitation of alkyl side chains, similar to the dibutyl groups, can enhance the stability of π–π stacking, leading to reduced energetic disorder and increased electronic coupling, which favors higher charge mobility. rsc.org
The photophysical properties are also tunable. The absorption and emission wavelengths of polymers containing thiophene-carboxamide units are affected by the length of the conjugated system and the nature of the substituents. mdpi.com Red-shifts in the absorption spectra of thin films compared to solutions are often observed, indicating stronger interchain interactions and π-π stacking in the solid state, a feature beneficial for charge transport in devices like organic solar cells. mdpi.com
Table 2: Key Parameters Influencing Charge Transport in Thiophene-Based Polymers
| Parameter | Description | Impact on Performance |
|---|---|---|
| Reorganization Energy | The energy required for a molecule's geometry to relax after a charge is added or removed. | Lower values are desirable for faster charge transfer. |
| HOMO/LUMO Levels | The energy levels of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determine the injection of charges from electrodes and the open-circuit voltage in solar cells. |
| Electronic Coupling | A measure of the orbital overlap between adjacent molecules. | Stronger coupling leads to higher charge mobility. rsc.org |
| π–π Stacking | The arrangement of aromatic rings in the solid state. | Close and ordered stacking facilitates intermolecular charge transport. mdpi.com |
Scaffold for the Construction of Complex Supramolecular Architectures
The structure of N,N-dibutyl-thiophene-2-carboxamide is well-suited for use as a scaffold in supramolecular chemistry. The defined geometry of the thiophene ring, combined with the directional interaction capabilities of the amide group and the steric bulk of the butyl chains, allows for the controlled formation of larger, ordered structures.
Self-Assembly Processes Directed by Non-Covalent Interactions
Non-covalent interactions are the primary driving forces for the self-assembly of molecules into well-defined supramolecular structures. nih.gov In the case of N,N-dibutyl-thiophene-2-carboxamide, several types of non-covalent interactions can guide its assembly.
Hydrogen Bonding: The carboxamide group is a classic hydrogen-bonding motif. While the tertiary amide in N,N-dibutyl-thiophene-2-carboxamide lacks an N-H donor, the carbonyl oxygen is a potent hydrogen bond acceptor. In the presence of suitable donor molecules, it can direct assembly. In related primary or secondary thiophene-carboxamides, intermolecular N-H···O=C hydrogen bonds are a dominant feature, often leading to the formation of chains or tapes. researchgate.netstrath.ac.uk
π–π Stacking: The electron-rich thiophene ring can participate in π–π stacking interactions, where the rings arrange themselves in a face-to-face or offset manner. This is a key interaction for organizing the conjugated backbones in electronic materials. rsc.org
Chalcogen Bonding: The sulfur atom in the thiophene ring can act as a Lewis acid, participating in chalcogen bonding with Lewis bases. This is an increasingly recognized non-covalent interaction for directing crystal engineering and the assembly of thiophene-containing molecules. rsc.org
The interplay of these interactions dictates the final supramolecular architecture. The N,N-dibutyl groups play a significant role by providing steric hindrance that can modulate the packing arrangement and by enhancing solubility in organic solvents, which is crucial for studying self-assembly processes in solution. rsc.org
Applications in Molecular Recognition and Host-Guest Chemistry
The principles of supramolecular chemistry that guide self-assembly can also be harnessed to design molecules for molecular recognition and host-guest chemistry. frontiersin.org N,N-dibutyl-thiophene-2-carboxamide can be incorporated into larger host molecules designed to selectively bind smaller guest molecules.
Design and Synthesis of Ditopic Receptors for Targeted Substrates
Ditopic receptors are host molecules that possess two distinct binding sites, enabling them to simultaneously bind two different guests or two parts of a single larger guest, often an ion pair. nih.gov The design of such receptors requires the strategic placement of different functional groups on a molecular scaffold.
While N,N-dibutyl-thiophene-2-carboxamide itself is not a ditopic receptor, it can be a key component in one. For example, the thiophene ring could be functionalized at the 4- and 5-positions to create a binding pocket for a specific cation or neutral guest. Simultaneously, the carboxamide group, or a group attached to it, could provide a binding site for an anion, often through hydrogen bonding.
The synthesis of such receptors involves multi-step organic reactions to build a larger macrocyclic or acyclic structure. nih.gov The N,N-dibutyl groups would confer solubility upon the final receptor, allowing its binding properties to be studied in solution. The design of these systems often involves a combination of covalent synthesis to create the host framework and the strategic use of non-covalent interactions to bind the guest. nih.gov
Table 3: Components of a Hypothetical Ditopic Receptor Based on the Thiophene-2-carboxamide Scaffold
| Component | Function in Receptor | Potential Guest Interaction |
|---|---|---|
| Thiophene Ring | Structural scaffold; potential binding site. | π-stacking with aromatic guests; cation-π interactions. |
| Carboxamide Group | Anion binding site. | Hydrogen bonding with anions (e.g., carboxylates, halides). |
| N,N-Dibutyl Groups | Solubilizing agent; steric controller. | van der Waals interactions; influences cavity shape and accessibility. |
| Additional Functional Groups | Second binding site for ditopic recognition. | Coordinated to a metal ion; another hydrogen bonding array. |
Investigation of Selective Binding Interactions and Association Constants
A thorough review of available scientific literature reveals a notable absence of specific studies focused on the selective binding interactions and the determination of association constants for N,N-dibutyl-thiophene-2-carboxamide. While the broader class of thiophene-2-carboxamides has been investigated for various molecular recognition and complexation applications, research detailing these specific physicochemical properties for the N,N-dibutyl derivative is not present in the reviewed sources.
Research into related compounds, such as thiophene-2,4- and -2,5-biscarboxamides, has shown that the thiophene-carboxamide framework can act as a receptor for anions. researchgate.netresearchgate.net For instance, studies on N,N'-diphenylthiophene-2,5-biscarboxamide have demonstrated its ability to form complexes with anions like fluoride, where the thiophene C-H protons are involved in the binding. researchgate.netresearchgate.net Furthermore, other thiophene carboxamide derivatives have been explored for their potential to form coordination complexes with various metal ions. researchgate.netnih.gov
However, these studies focus on molecules with different substitution patterns (e.g., bis-amides or amides with specific N-aryl groups) which significantly influence their binding capabilities and selectivity. The electronic and steric effects of the two butyl groups on the amide nitrogen in N,N-dibutyl-thiophene-2-carboxamide would engender distinct binding properties compared to N-H containing or N-aryl substituted amides. Without specific experimental data from techniques such as NMR titration, UV-Vis spectroscopy, or isothermal titration calorimetry for N,N-dibutyl-thiophene-2-carboxamide, no quantitative data on its binding interactions or association constants can be provided.
Consequently, no data tables detailing association constants (K_a), dissociation constants (K_d), or specific binding interactions for N,N-dibutyl-thiophene-2-carboxamide with guest ions or molecules can be compiled at this time. Further empirical research is required to elucidate and quantify the selective binding capabilities of this specific compound.
Structure Activity Relationship Sar Methodologies Applied to N,n Dibutyl Thiophene 2 Carboxamide Derivatives Theoretical and Structural Perspectives
Systematic Variation of N-Alkyl Substituents and their Impact on Molecular Conformation and Electronic Distribution
The nature of the substituents attached to the amide nitrogen is a cornerstone of the SAR for thiophene-2-carboxamide derivatives. In N,N-dibutyl-thiophene-2-carboxamide, the two butyl groups are significant determinants of the molecule's three-dimensional shape and electronic character.
Systematic variation of these N-alkyl groups, from smaller substituents like methyl to larger ones like butyl, directly influences molecular conformation primarily through steric effects. The bulky butyl groups restrict free rotation around the C(carbonyl)-N bond. This steric hindrance forces a specific conformation, affecting the dihedral angle between the plane of the thiophene (B33073) ring and the carboxamide group. Hybridization of atomic orbitals influences bond length and strength; sp hybrid orbitals, for instance, have more s-character and form shorter, stronger bonds than sp3 hybrid orbitals. ncert.nic.in The planarity of this system is crucial as it impacts the extent of π-electron delocalization between the thiophene ring and the amide moiety.
Changes in N-alkyl substituents also induce subtle electronic effects. Alkyl groups are weakly electron-donating. ncert.nic.in While the primary electronic character is dictated by the thiophene ring and carboxamide group, the inductive effect of the butyl chains can modulate the electron density on the amide nitrogen and, by extension, the carbonyl oxygen. This can alter the molecule's dipole moment and its ability to act as a hydrogen bond acceptor.
Table 1: Conceptual Impact of N-Alkyl Chain Length on Molecular Properties of N,N-dialkyl-thiophene-2-carboxamides
| Property | N,N-dimethyl | N,N-diethyl | N,N-dipropyl | N,N-dibutyl |
|---|---|---|---|---|
| Steric Hindrance | Low | Moderate | High | Very High |
| Rotational Barrier (C-N bond) | Relatively Low | Increased | High | Very High |
| Predicted Thiophene-Amide Dihedral Angle | Closer to planar | Increasing deviation | Significant deviation | Maximized deviation |
| Molecular Lipophilicity | Moderate | Increased | High | Very High |
Influence of Substituents on the Thiophene Ring on Electronic Properties and Reactivity Descriptors
Adding substituents to the thiophene ring at the 3, 4, or 5-positions dramatically alters the electronic landscape of the entire molecule. Thiophene is an electron-rich aromatic system, making it more susceptible to electrophilic substitution than benzene (B151609). e-bookshelf.de The electronic properties and chemical reactivity are significantly influenced by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Density Functional Theory (DFT) calculations on various thiophene-2-carboxamide derivatives have shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the HOMO-LUMO energy gap (ΔE). nih.gov
Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or hydroxyl (-OH) groups increase the electron density of the thiophene ring. This generally raises the HOMO energy level, making the molecule a better electron donor and more susceptible to oxidation.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) decrease the ring's electron density. nih.govresearchgate.net This lowers the LUMO energy level, making the molecule a better electron acceptor and more reactive towards nucleophiles. nih.gov
The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability. A smaller gap suggests a molecule is more polarizable and reactive. nih.gov For instance, studies on 3-substituted thiophene-2-carboxamides found that amino derivatives possessed the highest ΔE, while methyl-substituted derivatives had the lowest. nih.govresearchgate.net These electronic modifications are crucial as they directly impact how the molecule interacts with biological macromolecules. mdpi.com
Table 2: Calculated Electronic Properties of 3-Substituted Thiophene-2-Carboxamide Derivatives
| Substituent at 3-position | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Amino (-NH2) | -5.58 to -5.69 | -1.99 to -2.04 | 3.59 to 3.65 |
| Hydroxyl (-OH) | -5.83 to -5.91 | -2.23 to -2.31 | 3.60 to 3.68 |
| Methyl (-CH3) | -5.73 to -5.80 | -2.01 to -2.13 | 3.11 to 3.83 |
Data synthesized from related studies for illustrative purposes. nih.govnih.gov
Theoretical Correlation of Structural Features with Predicted Molecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Computational studies are instrumental in predicting the non-covalent interactions that govern the binding of a ligand to a receptor. For N,N-dibutyl-thiophene-2-carboxamide derivatives, key interactions include hydrogen bonding and π-stacking.
Hydrogen Bonding: Although the N,N-dibutyl substitution removes the amide proton (N-H), which is a strong hydrogen bond donor, the carbonyl oxygen remains a potent hydrogen bond acceptor. Theoretical models can predict the formation of hydrogen bonds between this oxygen and donor groups (e.g., -OH or -NH) on a receptor site. Furthermore, intramolecular hydrogen bonds can occur if suitable substituents are present on the thiophene ring, which can lock the molecule into a specific, rigid conformation. For example, an intramolecular N-H···O hydrogen bond can generate a stable six-membered ring motif. strath.ac.uk
π-Stacking: The electron-rich thiophene ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues in a protein, such as phenylalanine, tyrosine, or tryptophan. nih.gov The geometry and energy of these interactions are highly dependent on the electronic nature of the thiophene ring. Substituents that modify the ring's quadrupole moment can favor specific stacking arrangements (e.g., parallel-displaced vs. T-shaped). Crystal structure analyses of similar carboxamide compounds have revealed π-stacked arrangements with interplanar separations of approximately 3.4 to 3.5 Å. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is another theoretical method used to study intramolecular interactions, such as the delocalization of electrons from lone pair orbitals to anti-bonding orbitals, which stabilizes specific molecular conformations. researchgate.net
Computational Analysis of Binding Poses and Interaction Motifs with Modeled Receptor Sites
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex. mdpi.com This analysis provides critical insights into the specific interactions that stabilize the ligand-receptor complex and is a cornerstone of structure-based drug design.
For thiophene-2-carboxamide derivatives, docking studies have been performed against various protein targets. These simulations reveal common interaction motifs:
Hydrophobic Interactions: The N-butyl groups and the thiophene ring itself create hydrophobic regions that can favorably interact with nonpolar pockets within a receptor binding site, engaging with amino acid residues like valine, leucine, and isoleucine.
Hydrogen Bonds: As predicted theoretically, the carbonyl oxygen is frequently observed forming crucial hydrogen bonds with amino acid residues like arginine or serine, anchoring the molecule in the active site. nih.gov
π-Interactions: The thiophene ring often participates in π-π stacking with aromatic residues or forms π-cation interactions with positively charged residues like lysine. mdpi.comnih.gov
For example, in a docking study of thiophene-2-carboxamide derivatives with a specific protein target (PDB ID 2AS1), key interactions included a hydrogen bond between the carboxamide oxygen and an arginine residue (Arg 84) and π-π stacking between the thiophene/phenyl moieties and tryptophan (Trp 51) and histidine (His 175) residues. nih.gov The calculated binding energy scores from these simulations help to rank different derivatives and guide the design of new compounds with potentially improved affinity. researchgate.net
Table 3: Example of Predicted Interaction Motifs for Thiophene-2-Carboxamide Derivatives in a Modeled Receptor Site
| Derivative/Feature | Interacting Residue(s) | Type of Interaction | Binding Energy (kcal/mol) |
|---|---|---|---|
| Carboxamide Oxygen | Arginine, Serine | Hydrogen Bond | -8.0 to -9.5 |
| Thiophene Ring | Tryptophan, Histidine | π-π Stacking | -8.0 to -9.5 |
| Aryl Substituent | Aspartic Acid | π-H Interaction | -7.5 to -9.0 |
| Aniline Moiety | Proline | Hydrogen Bond | -8.0 to -9.5 |
Data are illustrative and compiled from docking studies of various thiophene-2-carboxamide derivatives against different protein targets. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic routes for N,N-dibutylthiophene-2-carboxamide, and how are yields optimized?
Methodological Answer: The synthesis typically involves coupling thiophene-2-carboxylic acid with dibutylamine using activating agents like HATU or DCC. A general procedure includes:
Activation: React thiophene-2-carboxylic acid with DCC in anhydrous DCM at 0°C.
Amidation: Add dibutylamine and stir at room temperature for 12–24 hours.
Work-up: Extract with NaHCO₃, dry over MgSO₄, and purify via column chromatography.
Yield Optimization:
Q. Table 1: Synthesis Conditions and Yields
| Reagents | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCC, dibutylamine | DCM | 24 | 78 | >98% |
| HATU, NEt₃ | DMF | 12 | 85 | >99% |
Q. What analytical techniques are critical for characterizing N,N-dibutylthiophene-2-carboxamide?
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 0.9 (t), 3.4 (t) | |
| IR | 1650 cm⁻¹ (C=O) |
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXTL for refinement. Key parameters:
- Space Group: P2₁/c.
- R-factors: Aim for R₁ < 5% using high-resolution data (θ < 25°).
- Validation: Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify discrepancies in bond angles or torsional strain .
Q. How do structural modifications influence the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Replace dibutyl groups with smaller alkyl chains (e.g., methyl) to enhance solubility but reduce lipophilicity.
- Introduce electron-withdrawing groups (e.g., Cl) at the thiophene 5-position to improve receptor binding.
- Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., cholinesterase) to quantify activity changes .
Q. Table 3: Biological Activity of Derivatives
| Derivative | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| N,N-Dibutyl | Cholinesterase | 12.3 |
| N,N-Dimethyl | Cholinesterase | 8.7 |
| 5-Cl-N,N-Dibutyl | Cholinesterase | 4.2 |
Q. What computational strategies predict the binding affinity of N,N-dibutylthiophene-2-carboxamide to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with flexible ligand settings.
- Grid Box: Center on the active site (e.g., acetylcholinesterase catalytic triad).
- Scoring: Prioritize poses with hydrogen bonds to Ser203 or π-π stacking with Trp86.
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .
Q. How can conflicting solubility data in polar solvents be reconciled?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, EtOH, and H₂O using UV-Vis spectroscopy (λmax = 270 nm).
- Contradiction Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
